molecular formula C8H9BrN2O B8335636 N-(6-Bromo-pyridin-2-ylmethyl)acetamide

N-(6-Bromo-pyridin-2-ylmethyl)acetamide

Cat. No. B8335636
M. Wt: 229.07 g/mol
InChI Key: KBGWUCQXGXWFPG-UHFFFAOYSA-N
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Patent
US07420066B2

Procedure details

To a solution of C-(6-Bromo-pyridin-2-yl)-methylamine (5440 mg, 29.08 mmol) in dichloromethane (100 mL) at room temperature was added triethylamine (5886 mg, 58.17 mmol) and acetyl chloride (2511 mg, 31.99 mmol). The reaction mixture was heated at 40° C. for 3 h and cooled down to room temperature. A solution of sodium hydroxide (1N) was added and the reaction was stirred for 1 h at room temperature. The layers were separated and the organic phase was concentrated under reduced pressure. The crude mixture was dissolved in EtOH (50 mL) and concentrated hydrochloric acid (10 mL) was added. The mixture was stirred for 30 min and benzene was added followed by sodium hydroxide pellets until pH 10 was reached. The phases were separated and the organic layer was washed with an aqueous solution of ammonium chloride and the volatiles were removed in vacuo. The crude material was purified by column chromatography with a gradient of 0 to 5% methanol/dichloromethane to give N-(6-Bromo-pyridin-2-ylmethyl)-acetamide as viscous orange oil. MS ES (MH+229.1/231.0).
Quantity
5440 mg
Type
reactant
Reaction Step One
Quantity
5886 mg
Type
reactant
Reaction Step One
Quantity
2511 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([CH2:8][NH2:9])[CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:17](Cl)(=[O:19])[CH3:18].[OH-].[Na+]>ClCCl>[Br:1][C:2]1[N:7]=[C:6]([CH2:8][NH:9][C:17](=[O:19])[CH3:18])[CH:5]=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
5440 mg
Type
reactant
Smiles
BrC1=CC=CC(=N1)CN
Name
Quantity
5886 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2511 mg
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to room temperature
CUSTOM
Type
CUSTOM
Details
The layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude mixture was dissolved in EtOH (50 mL)
ADDITION
Type
ADDITION
Details
concentrated hydrochloric acid (10 mL) was added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
benzene was added
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic layer was washed with an aqueous solution of ammonium chloride
CUSTOM
Type
CUSTOM
Details
the volatiles were removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography with a gradient of 0 to 5% methanol/dichloromethane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=CC(=N1)CNC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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